molecular formula C6H13BrO B13227256 2-(Bromomethyl)-1-methoxybutane

2-(Bromomethyl)-1-methoxybutane

Katalognummer: B13227256
Molekulargewicht: 181.07 g/mol
InChI-Schlüssel: YPMMGOHMEQDJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-1-methoxybutane is an organic compound with the molecular formula C6H13BrO It is a brominated ether, characterized by the presence of a bromomethyl group attached to a methoxybutane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)-1-methoxybutane can be synthesized through several methods. One common approach involves the bromination of 1-methoxybutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-1-methoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Alcohols, carboxylic acids, and alkanes are formed.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-1-methoxybutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1-methoxybutane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Another brominated ether with a different backbone structure.

    Ethyl 2-(bromomethyl)acrylate: A brominated ester with distinct reactivity.

    2-(Bromomethyl)benzonitrile: A brominated aromatic compound with different applications.

Uniqueness

2-(Bromomethyl)-1-methoxybutane is unique due to its specific combination of a bromomethyl group and a methoxybutane backbone. This structure imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Eigenschaften

Molekularformel

C6H13BrO

Molekulargewicht

181.07 g/mol

IUPAC-Name

1-bromo-2-(methoxymethyl)butane

InChI

InChI=1S/C6H13BrO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3

InChI-Schlüssel

YPMMGOHMEQDJLI-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.